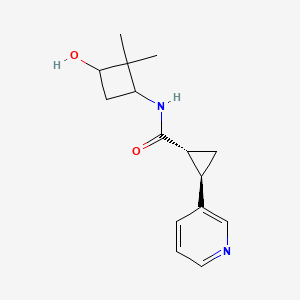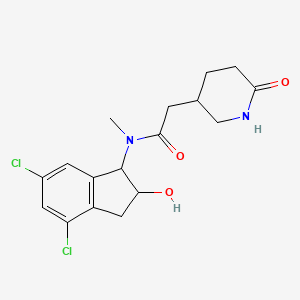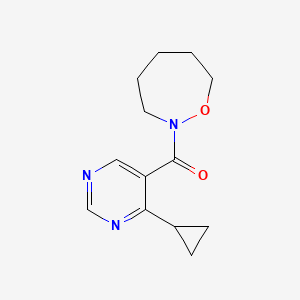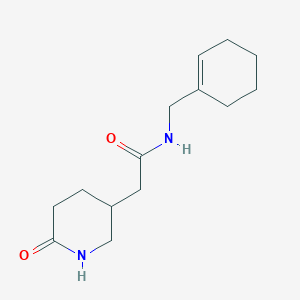![molecular formula C20H20N4O B6798742 (4-Cyclopropylpyrimidin-5-yl)-(1,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indol-2-yl)methanone](/img/structure/B6798742.png)
(4-Cyclopropylpyrimidin-5-yl)-(1,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclopropylpyrimidin-5-yl)-(1,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indol-2-yl)methanone is a complex organic compound featuring a unique combination of a cyclopropylpyrimidine ring and a diazepinoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylpyrimidin-5-yl)-(1,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indol-2-yl)methanone typically involves multi-step organic synthesis techniques. One common approach includes:
-
Formation of the Cyclopropylpyrimidine Ring: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a suitable pyrimidine derivative, cyclopropylation can be performed using cyclopropyl bromide in the presence of a strong base like sodium hydride.
-
Construction of the Diazepinoindole Core: : The indole ring can be synthesized via Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions. The diazepine ring is then formed by cyclization of the appropriate intermediates, often involving amine and carbonyl functional groups.
-
Coupling of the Two Fragments: : The final step involves coupling the cyclopropylpyrimidine and diazepinoindole fragments. This can be done using a variety of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the indole and diazepine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the carbonyl group in the methanone moiety. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
-
Substitution: : The pyrimidine ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the indole and diazepine rings.
Reduction: Reduced forms of the methanone group, potentially forming alcohols.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Cyclopropylpyrimidin-5-yl)-(1,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indol-2-yl)methanone is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The indole and diazepine moieties are known to exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. Researchers are exploring its use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structure may impart desirable properties to polymers or other advanced materials.
Mechanism of Action
The mechanism of action of (4-Cyclopropylpyrimidin-5-yl)-(1,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indol-2-yl)methanone is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets due to its aromatic nature and ability to form hydrogen bonds. The diazepine ring may enhance binding affinity and specificity through additional interactions with the target site.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share the indole core and exhibit various biological activities.
Diazepine Derivatives: Compounds such as diazepam and other benzodiazepines share the diazepine ring and are known for their effects on the central nervous system.
Uniqueness
What sets (4-Cyclopropylpyrimidin-5-yl)-(1,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indol-2-yl)methanone apart is the combination of the cyclopropylpyrimidine and diazepinoindole structures. This unique fusion may result in novel biological activities and enhanced binding properties, making it a promising candidate for further research and development.
Properties
IUPAC Name |
(4-cyclopropylpyrimidin-5-yl)-(1,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(17-11-21-13-22-19(17)14-6-7-14)23-8-3-9-24-16(12-23)10-15-4-1-2-5-18(15)24/h1-2,4-5,10-11,13-14H,3,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZBKPMBUSQKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC3=CC=CC=C3N2C1)C(=O)C4=CN=CN=C4C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclohexyl-[3-[2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)pyrrolidine-1-carbonyl]azetidin-1-yl]methanone](/img/structure/B6798702.png)
![(4-Cyclopropylpyrimidin-5-yl)-[4-(5-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6798710.png)

![5-[2-[2-(3-Chlorophenyl)-5-methylmorpholin-4-yl]-2-oxoethyl]piperidin-2-one](/img/structure/B6798718.png)
![4,4-dimethyl-N-[(2R,3R)-2-methyloxolan-3-yl]cyclohexene-1-carboxamide](/img/structure/B6798725.png)
![5-[2-[4-(3-Fluorophenyl)-2-methylpiperazin-1-yl]-2-oxoethyl]piperidin-2-one](/img/structure/B6798735.png)
![N-[[2-(methanesulfonamido)cyclohexyl]methyl]-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B6798750.png)
![N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B6798756.png)

![5-[2-[4-(4-Chlorophenyl)-2,2-dimethylpiperazin-1-yl]-2-oxoethyl]piperidin-2-one](/img/structure/B6798768.png)
![(1R,2R)-N-[(1-hydroxy-2,2-dimethylcyclopentyl)methyl]-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxamide](/img/structure/B6798773.png)
